N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide
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Overview
Description
N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a trifluorobutanamide moiety, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide typically involves the reaction of 2-chloro-4-fluoroaniline with 4,4,4-trifluorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are employed.
Major Products Formed
Substitution: Products with various nucleophiles replacing the chloro or fluoro groups.
Reduction: Corresponding amines.
Oxidation: Phenolic or quinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases due to its ability to modulate cytokine production.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-fluorophenyl)sulfamoylcyclohex-1-ene-1-carboxylate (TAK-242): Known for its role as a Toll-like receptor 4 (TLR4) signaling inhibitor.
4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines: Studied for their antimicrobial activity.
Uniqueness
N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide stands out due to its trifluorobutanamide moiety, which imparts unique chemical stability and biological activity
Properties
Molecular Formula |
C10H8ClF4NO |
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Molecular Weight |
269.62 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C10H8ClF4NO/c11-7-5-6(12)1-2-8(7)16-9(17)3-4-10(13,14)15/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
JWOUOUAJNMZAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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